N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide
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Overview
Description
The compound “N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide” is a benzoxazole derivative. Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Physical and Chemical Properties Analysis
A related compound, “4-(Benzo[d]oxazol-2-yl)-N-phenylaniline”, is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Molecular Docking and Theoretical Investigations
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide derivatives have been investigated for their potential antimalarial activity through computational calculations and molecular docking studies. Theoretical investigations have highlighted the electronic properties and reactivity of these compounds, showing small energy affinity against key proteins involved in malaria, suggesting a pathway for developing antimalarial drugs (Fahim & Ismael, 2021).
Electrophysiological Activity
Research on N-substituted benzamide and benzene-sulfonamide compounds, which include derivatives similar to this compound, has shown significant electrophysiological activity. These compounds have demonstrated potency in in vitro Purkinje fiber assays, suggesting potential applications in treating arrhythmias (Morgan et al., 1990).
Oxidative Metabolism Studies
Investigations into the oxidative metabolism of novel antidepressants, including structures related to this compound, have provided insights into their metabolic pathways. These studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Hvenegaard et al., 2012).
Synthesis and Application in Organic Chemistry
The compound and its derivatives have been used in the synthesis of various organic molecules, demonstrating the versatility of this compound in organic synthesis. For example, copper(II)-catalyzed remote sulfonylation of aminoquinolines using sodium sulfinates has been developed, showcasing the compound's role in creating environmentally friendly byproducts (Xia et al., 2016).
Mechanism of Action
Target of Action
Benzoxazole derivatives are known to have a wide range of biological activities .
Mode of Action
Benzoxazoles are known to exhibit a pleiotropic mode of action . They can perturb the total sterols content, inhibit the efflux of certain trackers during the membrane transport process, and affect mitochondrial respiration .
Biochemical Pathways
Benzoxazoles are known to affect various biochemical pathways due to their pleiotropic mode of action .
Result of Action
Benzoxazoles are known to have antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic activities .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-28(25,26)17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)27-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWMGZQNGZKQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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